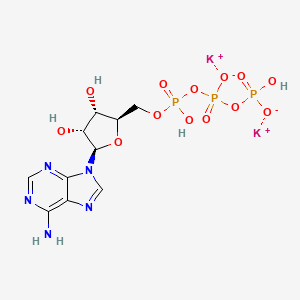

ATP (dipotassium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine triphosphate (dipotassium) is a compound that plays a crucial role in cellular energy transfer. It is a nucleotide consisting of three main structures: the nitrogenous base adenine, the sugar ribose, and a chain of three phosphate groups. The dipotassium salt form of adenosine triphosphate is often used in various biochemical applications due to its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adenosine triphosphate (dipotassium) can be synthesized through enzymatic methods involving ATP synthase, an enzyme that catalyzes the formation of adenosine triphosphate from adenosine diphosphate and inorganic phosphate. This process occurs under specific conditions that mimic cellular environments, often involving a proton gradient and the presence of magnesium ions .

Industrial Production Methods: Industrial production of adenosine triphosphate (dipotassium) typically involves fermentation processes using microbial cultures. These cultures are engineered to overproduce adenosine triphosphate, which is then extracted and purified. The extraction process may involve the use of organic solvents, acids, or chaotropic agents to isolate adenosine triphosphate from cellular components .

Análisis De Reacciones Químicas

Types of Reactions: Adenosine triphosphate (dipotassium) undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and complex formation with metal ions. The hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate is a common reaction that releases energy used in various cellular processes .

Common Reagents and Conditions: Common reagents used in reactions involving adenosine triphosphate include water (for hydrolysis), magnesium ions (as cofactors), and various enzymes such as kinases and phosphatases. These reactions typically occur under physiological conditions, with pH levels around 7.4 and temperatures around 37°C .

Major Products: The major products formed from the hydrolysis of adenosine triphosphate are adenosine diphosphate and inorganic phosphate. In phosphorylation reactions, adenosine triphosphate transfers a phosphate group to a substrate molecule, forming phosphorylated intermediates that are crucial in metabolic pathways .

Aplicaciones Científicas De Investigación

Adenosine triphosphate (dipotassium) is widely used in scientific research due to its role as an energy carrier in cells. It is used in studies of cellular metabolism, enzyme kinetics, and signal transduction. In medicine, adenosine triphosphate is used to study muscle contraction, nerve impulse propagation, and the effects of various drugs on cellular energy metabolism .

In industry, adenosine triphosphate assays are employed to monitor microbial contamination in water and food products. The bioluminescent detection of adenosine triphosphate is a rapid and sensitive method for assessing the biological stability of drinking water and the cleanliness of surfaces in food processing facilities .

Mecanismo De Acción

Adenosine triphosphate (dipotassium) exerts its effects by storing and transporting chemical energy within cells. It acts as a substrate for various enzymes, transferring phosphate groups to other molecules in phosphorylation reactions. This transfer of phosphate groups is essential for the activation and regulation of many cellular processes, including muscle contraction, protein synthesis, and cell division .

The molecular targets of adenosine triphosphate include kinases, which phosphorylate proteins, and ATPases, which hydrolyze adenosine triphosphate to release energy. The pathways involved in adenosine triphosphate metabolism include glycolysis, the citric acid cycle, and oxidative phosphorylation .

Comparación Con Compuestos Similares

Adenosine triphosphate (dipotassium) is unique among nucleotides due to its high-energy phosphate bonds, which make it an efficient energy carrier. Similar compounds include adenosine diphosphate and adenosine monophosphate, which have fewer phosphate groups and lower energy content. Other nucleotides, such as guanosine triphosphate and cytidine triphosphate, also serve as energy carriers but are less abundant and have different roles in cellular processes .

Propiedades

Fórmula molecular |

C10H14K2N5O13P3 |

|---|---|

Peso molecular |

583.36 g/mol |

Nombre IUPAC |

dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |

Clave InChI |

YFPSRAQDZYNYPX-IDIVVRGQSA-L |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)

![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)

![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)

![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)

![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)